2,3,6-Trifluoropyridine
Overview
Description
2,3,6-Trifluoropyridine is a fluorinated heterocyclic compound with the molecular formula C5H2F3N. It is a derivative of pyridine where three hydrogen atoms are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its unique chemical properties, which make it valuable in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
The mode of action of 2,3,6-Trifluoropyridine involves its interaction with its targets. The atom of fluorine which is taking place in the position 2, is most nucleophilic. Therefore, reactions with nucleophilic reagents proceed highly regioselectively .
Biochemical Pathways
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Pharmacokinetics
The compound has a molecular weight of 13307 , which may influence its bioavailability.
Result of Action
The compound’s rotational spectrum has been investigated, providing insights into its molecular structure .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2,3,6-Trifluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. This fluorination process is essential for enhancing the metabolic stability and bioavailability of pharmaceuticals. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of fluorinated metabolites, which are often more resistant to metabolic degradation .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s presence can alter the activity of specific kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound may modulate the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites. This can lead to changes in the catalytic activity of these enzymes, affecting metabolic pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biological effects are observed. High doses of this compound may cause toxicity, including liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more hydrophilic and easier to excrete. Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, while conjugation reactions with molecules like glucuronic acid or sulfate can further enhance its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluoropyridine can be synthesized through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, this compound can be obtained from 2,3,5,6-tetrafluoropyridine by selectively removing one fluorine atom . Another method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to produce 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions. The use of anhydrous solvents and specific catalysts can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, although the presence of electron-withdrawing fluorine atoms makes it less reactive than non-fluorinated pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines are commonly used.
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used, often requiring catalysts or specific reaction conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.
Electrophilic Substitution: Products include halogenated or nitrated pyridines.
Scientific Research Applications
2,3,6-Trifluoropyridine has numerous applications in scientific research:
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoropyridine
- 2,4,6-Trifluoropyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
Comparison: 2,3,6-Trifluoropyridine is unique due to the specific positioning of fluorine atoms, which influences its reactivity and physical properties. Compared to 2,3,5,6-tetrafluoropyridine, it has one less fluorine atom, making it slightly more reactive in nucleophilic substitution reactions. The presence of fluorine atoms at the 2, 3, and 6 positions also imparts distinct electronic properties compared to other trifluoropyridine isomers .
Properties
IUPAC Name |
2,3,6-trifluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIANGJWPJFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382559 | |
Record name | 2,3,6-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-18-3 | |
Record name | 2,3,6-Trifluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3512-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trifluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do NMR studies provide about the structure of 2,3,6-Trifluoropyridine and its derivatives?
A: Nuclear magnetic resonance (NMR) spectroscopy proves invaluable in elucidating the structure of this compound and related compounds. [] Researchers utilized [AMX]2 fluorine NMR to analyze two isomers of hexafluorodiazabiphenylene, a compound derived from this compound-4,5-dicarboxylic acid. This analysis, coupled with insights from nuclear Overhauser experiments, provided valuable information about the relative signs of nJFF (fluorine-fluorine coupling constants) within the molecule. This data helps scientists understand the spatial arrangement of fluorine atoms and their influence on the molecule's overall structure.
Q2: How does fluorination impact the geometry of the pyridine ring in this compound?
A: Pulsed jet Fourier transform microwave spectroscopy provided precise rotational constants for this compound and its isotopologues. [] These constants, along with anharmonic vibrational corrections, enabled the determination of a semi-experimental equilibrium structure. This research revealed how the presence of fluorine atoms, being highly electronegative, influences the bond lengths and angles within the pyridine ring system.
Q3: How does this compound behave in Diels-Alder reactions compared to its chlorinated analog, Trichloro-1,2,4-triazine?
A: Interestingly, this compound exhibits different reactivity compared to Trichloro-1,2,4-triazine in Diels-Alder reactions with olefins. [] While Trichloro-1,2,4-triazine readily undergoes Diels-Alder reactions with various olefins to yield substituted dichloropyridines, this compound predominantly forms products arising from the addition of a second olefin molecule to an intermediate dihydropyridine. This difference in reactivity highlights the significant impact of fluorine substitution on the reaction pathway and product distribution.
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